3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H13N3O3 It contains a cyclohexenone ring substituted with an amino group and a nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-amino-5-nitroaniline with cyclohex-2-en-1-one under specific conditions. One common method involves refluxing the reactants in a suitable solvent such as ethanol or propanol, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-nitrophenol
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Amino-2-nitrophenol
Uniqueness
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexenone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-amino-5-nitroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-11-5-4-9(15(17)18)7-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRONFSEJIWTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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